3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea
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Overview
Description
3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea is an organic compound with a unique structure that includes a chlorinated phenyl ring and a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with dimethylamine and phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of Intermediate: 3-chloro-2-hydroxybenzaldehyde reacts with dimethylamine to form an intermediate.
Reaction with Phosgene: The intermediate is then reacted with phosgene to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(3-chloro-2-oxophenyl)-1,1-dimethylurea.
Reduction: Formation of 3-(2-hydroxyphenyl)-1,1-dimethylurea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydroxyphenylboronic acid: Shares the chlorinated phenyl ring but has a boronic acid group instead of a dimethylurea moiety.
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Contains a similar chlorinated phenyl ring but with a different functional group.
Uniqueness
3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea is unique due to its combination of a chlorinated phenyl ring and a dimethylurea moiety, which imparts specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
83898-19-5 |
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Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-(3-chloro-2-hydroxyphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(2)9(14)11-7-5-3-4-6(10)8(7)13/h3-5,13H,1-2H3,(H,11,14) |
InChI Key |
IFFCYOSBJAYENL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=C(C(=CC=C1)Cl)O |
Origin of Product |
United States |
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